Bombyx 19G1 protein
Description
Properties
CAS No. |
143108-02-5 |
|---|---|
Molecular Formula |
C19H16ClNO3S |
Synonyms |
Bombyx 19G1 protein |
Origin of Product |
United States |
Genomic and Molecular Characterization of Bombyx 19g1 Protein
Genetic Locus and Chromosomal Localization of the 19g1 Gene
The gene encoding the Bombyx 19G1 protein (19g1) is part of a multigene family encoding the 30K proteins in Bombyx mori. Studies have indicated that several 30K protein genes, including 19g1 and 21g1, are located in close proximity on chromosome 24 of the Bombyx mori genome. frontiersin.org The Bombyx mori genome comprises 28 chromosomes. uniprot.org The organization of the 30K protein gene family has been reported, with analyses presenting the complete structures of several members. nih.gov
Gene Structure and Organization
The genes encoding the 30K proteins in Bombyx mori, including 19g1, exhibit a conserved structural organization. nih.gov
Exon-Intron Architecture
Sequence analyses have demonstrated that the 19g1 gene, like other characterized 30K protein genes, is composed of a short first exon and a protein-coding second exon. These two exons are separated by a single intron. nih.govvulcanchem.comresearchgate.net This two-exon, one-intron structure appears to be a common feature among members of this gene family. nih.gov
Regulatory Elements and Promoter Regions
Structures homologous to putative regulatory elements involved in 30K protein gene expression have been identified around each gene in the family. nih.govresearchgate.net The transcription initiation site of the 30K protein mRNA has been identified at the nucleotide level. researchgate.net A typical TATA box is located approximately 30 base-pairs upstream from the transcription initiation site. researchgate.net The 5'-flanking region of these genes also contains octamer-like sequences. researchgate.net These regulatory elements are crucial for controlling the temporal and spatial expression of the 30K protein genes, which are known to be hormone-sensitive and largely synthesized in the fat body during the larval stage. nih.govresearchgate.netnih.gov Research into the promoter regions of 30K protein genes, such as Bmlp3, has identified specific sequences necessary for high levels of gene expression, indicating the presence of binding sites for nuclear factors that enhance transcription. researchgate.net
Molecular Classification and Nomenclature within the 30K Protein Family
The this compound is a member of the 30K protein family in Bombyx mori. researchgate.net These proteins are also classified as low molecular weight lipoproteins, specifically belonging to the lipoprotein-11 family (PF03260). nih.govresearchgate.netfrontiersin.orguniprot.orguniprot.org The 30K proteins were initially identified as major proteins in the hemolymph synthesized by the fat body during the larval stage. nih.govfrontiersin.org They are absorbed by the oocyte as yolk proteins in the pupal stage. nih.govfrontiersin.org While their lipid content remains largely unknown, they are classified as lipoproteins. frontiersin.org Forty-six 30K proteins have been identified in Bombyx mori. frontiersin.org The 30K protein family includes several members such as 30Kc6, 30Kc12, 30Kc19 (which corresponds to 19G1), 30Kc21, and 30Kc23. researchgate.net 30Kc19 (19G1) is reported to be one of the most abundant proteins in this family in the silkworm hemolymph. researchgate.net
Bioinformatic Analysis of Protein Sequence and Domains
Bioinformatic analysis of the this compound sequence reveals key features and domains. The protein has a reported length of 256 amino acids and a mass of approximately 29,403 Da. uniprot.org The UniProt entry for the low molecular mass 30 kDa lipoprotein 19G1 (Accession C7A8A3) indicates the presence of a signal peptide at positions 1-20, suggesting it is a secreted protein found in the extracellular region. uniprot.org
Analysis of protein domains and families classifies 19G1 within the 30 kDa lipoprotein family and the Lipoprotein_11 family (PF03260). uniprot.orguniprot.org Further domain analysis using databases like Gene3D and InterPro identifies domains such as Lipoprotein_11 and Lipoprotein_11_N. uniprot.orguniprot.org
Structural analysis of a related 30K protein, Bmlp7 (which shows high sequence similarity to 19G1 researchgate.net), revealed two distinct domains: an all-alpha N-terminal domain (NTD) and an all-beta C-terminal domain (CTD) with a beta-trefoil fold. researchgate.netustc.edu.cn This structure suggests a new family within the beta-trefoil superfamily. ustc.edu.cn Comparative structural analysis and simulations suggest a putative lipid-binding cavity in the NTD and a potential sugar-binding site in the CTD, although in vitro binding for both lipid and sugar was not detected in the study on Bmlp7. ustc.edu.cn
Sequence alignments of silkworm hemolymph 30 kDa lipoproteins, including 19G1, show high pairwise sequence similarities among certain members, such as 98% similarity between LP19G1 and Bmlp7. researchgate.net
The open reading frame (ORF) sequence of Bm30K-19G1 has been amplified and reported to be 1311 bp in length, encoding a peptide of 436 amino acids. researchgate.netresearchgate.net However, the UniProt entry indicates a protein length of 256 amino acids. uniprot.org This discrepancy might be due to the inclusion of untranslated regions or a signal peptide in the 1311 bp sequence, or represent different annotations. Based on the UniProt data, the mature protein after signal peptide cleavage would be 236 amino acids (256-20).
Research findings indicate that 19G1, along with other 30K proteins like 6G1, can specifically bind with glucose and glucans, suggesting a potential role in the insect's antifungal defense system. frontiersin.orgresearchgate.netresearchgate.net Studies have also shown that Bm30K-19G1 has antifungal effects against Beauveria bassiana, inhibiting conidial germination and hyphal growth. researchgate.netresearchgate.net Its expression level is significantly up-regulated in silkworms infected with Beauveria bassiana. researchgate.netresearchgate.netoup.com
Here is a summary of some key characteristics:
| Characteristic | Detail | Source |
| Gene Locus | Chromosome 24 (part of a multigene family) | frontiersin.org |
| Exon Count | 2 | nih.govvulcanchem.comresearchgate.net |
| Intron Count | 1 | nih.govvulcanchem.comresearchgate.net |
| Protein Length (UniProt) | 256 amino acids | uniprot.org |
| Mature Protein Length | 236 amino acids (after signal peptide cleavage) | uniprot.org |
| Molecular Weight (UniProt) | 29,403 Da | uniprot.org |
| Protein Family | 30K protein family, Lipoprotein-11 family (PF03260) | researchgate.netfrontiersin.orguniprot.orguniprot.org |
| Subcellular Location | Secreted, Extracellular region | uniprot.org |
| Predicted Domains | Signal peptide, Lipoprotein_11, Lipoprotein_11_N, Beta-trefoil fold CTD | researchgate.netuniprot.orguniprot.orgustc.edu.cn |
| Tissue Expression | Highest in fat body, expressed in other tissues of fifth instar larvae | researchgate.netresearchgate.net |
Structural Aspects and Post Translational Processing of Bombyx 19g1 Protein
Protein Domain Architecture and Conserved Motifs
Bombyx 19G1 protein is characterized by a two-domain architecture: an all-alpha helical N-terminal domain (NTD) and an all-beta trefoil C-terminal domain (CTD). ustc.edu.cnresearchgate.net This structure is conserved among lepidopteran low molecular weight lipoproteins. researchgate.net The protein contains a signal peptide at the N-terminus, which is cleaved during secretion. uniprot.org
Analysis of the protein sequence reveals conserved motifs. The protein belongs to the Lipoprotein_11 family (Pfam: PF03260, InterPro: IPR004943). uniprot.orguniprot.orgnih.govustc.edu.cn The NTD contains approximately 75 conserved amino acid residues, including six continuous alpha helices. researchgate.net The CTD exhibits a beta-trefoil fold, a common motif found in proteins with diverse functions, often involved in carbohydrate binding. nih.govustc.edu.cnresearchgate.net Conserved residues within these domains are crucial for their function, including those forming hydrophobic cavities and potential binding sites. researchgate.net
Analysis of Higher-Order Protein Folding and Conformation
The higher-order structure of this compound, like other 30 kDa lipoproteins, involves the folding of its two distinct domains into a specific three-dimensional conformation. ustc.edu.cnresearchgate.net The AlphaFold Protein Structure Database provides a predicted structure for the low molecular mass 30 kDa lipoprotein 19G1 (UniProt accession C7A8A3), indicating a high confidence in the predicted local accuracy of the model. ebi.ac.uk The predicted aligned error (PAE) plot suggests high confidence in the relative positions of most residues, with one predicted domain spanning residues 5 to 142. ebi.ac.uk
Structural Homology and Divergence with Related 30K Lipoproteins
Structural comparisons with other crystallized 30 kDa lipoproteins like Bmlp3, Bmlp6, and Bmlp7 highlight the conserved two-domain architecture. nih.govresearchgate.net However, subtle differences in loop regions, surface charge distribution, and the precise geometry of binding pockets can lead to functional divergence within the family. researchgate.net For instance, while some 30K proteins like 6G1 and 19G1 can specifically bind glucose and glucans, others may have different binding preferences or roles. researchgate.net The presence or absence of specific domains, such as the glucose-binding protein I domain, can also contribute to functional diversity among LP30K accessions. researchgate.net
Investigation of Predicted Ligand-Binding Sites
Based on structural analysis and homology modeling with other 30 kDa lipoproteins, this compound is predicted to contain potential ligand-binding sites. The NTD is suggested to have a hydrophobic cavity that may serve as a lipid-binding site, consistent with its classification as a lipoprotein. researchgate.net The CTD, with its beta-trefoil fold, is a potential sugar-binding site. ustc.edu.cnresearchgate.net
Research indicates that some members of the 30K family, including 19G1, can specifically bind with glucose and glucans, suggesting their involvement in antifungal defense. researchgate.net The presence of a putative sugar (glucose and glycans) binding domain in LP30K proteins is linked to their ability to bind fungal glucans and prevent infection. nih.gov While experimental verification of ligand binding for 19G1 specifically may require further investigation, the conserved structural features and functional studies on related proteins strongly suggest the presence of such sites. researchgate.net Computational tools can predict potential ligand-binding sites based on protein structure. prankweb.czmdpi.comic.ac.uk
Identification of Post-Translational Modifications
Post-translational modifications (PTMs) can significantly impact protein structure, function, and stability. Research on Bombyx mori proteins, including members of the 30K family, has identified various PTMs. Acetylation, particularly on lysine (B10760008) residues, is a notable PTM found in many silkworm nutrient storage proteins, including 30K proteins. researchgate.netmdpi.com Acetylation has been shown to improve the stability of some 30K proteins. researchgate.netmdpi.com
While specific PTMs for this compound are not extensively detailed in the search results, the prevalence of acetylation among other 30K lipoproteins suggests that 19G1 is also likely subject to this modification. researchgate.net Other potential PTMs observed in silkworm proteins include phosphorylation and lysine-mediated cross-links, although these have been more specifically linked to silk cocoon proteins like fibroin. nih.govresearchgate.net Further targeted proteomic studies would be necessary to definitively identify and characterize the full spectrum of PTMs on this compound.
Biological Roles and Molecular Mechanisms of Bombyx 19g1 Protein
Involvement in Developmental Regulation in Bombyx mori
The 19G1 protein is deeply integrated into the regulatory networks governing the development of Bombyx mori. ontosight.ai As a storage protein, it serves as a reservoir of nutrients and amino acids, which are essential for the dramatic transformations that occur during metamorphosis. researchgate.netnih.gov
The transition from a larva to a pupa is a metabolically demanding process that involves the breakdown of larval tissues and the formation of adult structures. The 19G1 protein plays a central role in this transition. It belongs to a group of structurally related 30 kDa proteins that are major components of the fifth instar larvae and pupae. uniprot.org During the final larval stage (fifth instar), these proteins accumulate to high levels in the hemolymph. researchgate.net
After the larva ceases feeding and enters the wandering stage, these storage proteins are reabsorbed by fat body cells through endocytosis to be utilized for the larval-to-pupal transformation. researchgate.net Research indicates that the expression of 19G1 is at its peak during the wandering stage, which immediately precedes pupation, highlighting its importance in preparing the insect for metamorphosis. uniprot.org This temporal expression pattern confirms its function as a critical resource for pupal development.
Table 1: Developmental Expression of Bombyx 19G1 Protein
| Developmental Stage | Expression Level/Activity | Primary Function |
| Fifth Instar Larva | High accumulation in hemolymph researchgate.net | Nutrient storage |
| Wandering Stage | Highest expression levels uniprot.org | Preparation for metamorphosis |
| Pupal Stage | Utilized by fat body cells researchgate.netnih.gov | Energy and material source for adult development |
Beyond its role as a simple storage molecule, the 19G1 protein is associated with complex tissue differentiation and remodeling processes. ontosight.aiscienceopen.com The development of an adult insect from a larva requires the histolysis of larval organs and the histogenesis of adult tissues, and hemolymph proteins are key players in this regulation. tandfonline.com Hemocytes, the blood cells of insects, are instrumental in tissue remodeling during development. scienceopen.comfrontiersin.org
Studies have identified a protein, p29, in the midgut membrane of the silkworm that is highly similar to the 19G1-30K lipoprotein. tandfonline.com This finding suggests that 19G1 or a similar protein may be involved in the reorganization of the midgut during metamorphosis, possibly by facilitating the uptake of other regulatory proteins like protease inhibitors from the hemolymph into the tissue. tandfonline.com Furthermore, the discovery of transcripts for 19G1-30K genes within the midgut itself suggests that the protein might be synthesized locally for specific physiological roles, rather than being solely transported from the fat body. tandfonline.com This points to a more direct and specialized function in the differentiation and remodeling of specific tissues.
Role in Larval-Pupal Transition
Contribution to Environmental Stress Response
The this compound is also implicated in the silkworm's ability to cope with environmental challenges. ontosight.ai Its expression can be modulated by various external pressures, indicating its role as part of a broader stress response system.
Abiotic stressors, such as unfavorable temperature and humidity, can significantly impact an insect's survival and development. Research suggests that the 19G1 protein is involved in the silkworm's response to these environmental challenges. ontosight.ai Studies have reported that the 19G1 protein is differentially expressed when the silkworm is exposed to such stressors. ontosight.ai High temperatures, for instance, are known to cause changes in the structure and function of proteins. mdpi.com The modulation of 19G1 expression may be part of a protective mechanism.
This response is often part of a larger network of stress-related gene activation. For example, small heat shock proteins (sHSPs), which act as molecular chaperones to prevent protein misfolding, are also highly expressed during stress conditions and play an important role in animal development. scienceopen.commdpi.com The coordinated expression of proteins like 19G1 and sHSPs suggests a multi-pronged approach to mitigating cellular damage and maintaining homeostasis under adverse environmental conditions.
The changes in 19G1 expression in response to stress are part of a complex adaptive strategy that allows the insect to survive. Insects have evolved sophisticated mechanisms to adapt to various forms of stress, including starvation and chemical exposure from host plants. scienceopen.comfrontiersin.org These adaptations often involve regulating the expression of specific genes to adjust metabolism and synthesize protective substances. frontiersin.org
The environmental stress response (ESR) is a generic program that is activated by a wide variety of stressors. nih.gov The involvement of 19G1 in this response indicates that it is part of an integrated system that helps maintain metabolic homeostasis. ontosight.aiscienceopen.com During periods of stress like starvation, insects utilize endogenous reserves, including proteins, to maintain essential physiological functions. frontiersin.org The regulation of a major storage protein like 19G1 is therefore a key component of the insect's adaptive toolkit for managing energy and resources during periods of environmental hardship.
Responses to Abiotic Stressors
Function in Insect Innate Immunity
In addition to its developmental and stress-related roles, the this compound has a clear and direct function in the innate immune system of the silkworm. researchgate.net Insects rely on a sophisticated innate immune system to defend against a wide array of pathogens. nih.gov This system includes humoral responses, where effector molecules like antimicrobial peptides are secreted into the hemolymph. mdpi.com
Research has demonstrated that 19G1 is an important immune protein, particularly in defending against fungal pathogens. researchgate.net The expression of the gene encoding Bm30K-19G1 was found to be significantly upregulated in silkworms infected with the entomopathogenic fungus Beauveria bassiana. researchgate.netresearchgate.net Further experiments showed that the recombinant Bm30K-19G1 protein directly inhibits the germination of conidia and the growth of hyphae of B. bassiana, confirming its role as an antifungal protein. researchgate.netresearchgate.net This antifungal activity was observed both in vitro and in vivo, where the protein delayed the death of infected silkworms. researchgate.net
The induction of 19G1 expression is controlled by specific immune signaling pathways. The Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway, a key signaling cascade in insect immunity, has been shown to mediate the expression of Bmstorage protein 30K-19G1 (Bmsp 1) in response to fungal challenge. researchgate.netnih.gov The protein has also been found in higher abundance following infection by the microsporidian Nosema bombycis, indicating its role in responding to a broader range of pathogens. nih.gov
Table 2: Research Findings on the Immune Function of this compound
| Pathogen | Research Finding | Immune Pathway | Reference |
| Beauveria bassiana (Fungus) | Gene expression significantly upregulated upon infection. researchgate.netresearchgate.net | Jak/STAT researchgate.net | researchgate.net, researchgate.net |
| Beauveria bassiana (Fungus) | Recombinant protein inhibits conidial germination and hyphal growth. researchgate.netresearchgate.net | Not applicable | researchgate.net, researchgate.net |
| Nosema bombycis (Microsporidia) | Protein abundance increased in hemocytes after infection. nih.gov | Not specified | nih.gov |
Compound and Protein List
| Name | Type |
| This compound | Protein |
| 30K protein | Protein Class |
| Low molecular mass lipoprotein 3 | Protein |
| p29 | Protein |
| Chymotrypsin (B1334515) inhibitor CI-8 | Protein |
| Small heat shock proteins (sHSPs) | Protein Class |
| BmFoxA | Protein (Transcription Factor) |
| BmSAGE | Protein (Transcription Factor) |
| Wing cuticle protein 4 (BmWCP4) | Protein |
| 20-hydroxyecdysone (B1671079) (20E) | Steroid Hormone |
| Ecdysone-induced protein 93F (E93) | Protein |
| Hox proteins | Protein Class (Transcription Factors) |
Antifungal Defense Mechanisms
The this compound exhibits notable antifungal properties, contributing significantly to the silkworm's resistance against fungal pathogens such as Beauveria bassiana. researchgate.netnih.gov
A primary mechanism of the this compound's antifungal action is its ability to specifically recognize and bind to components of the fungal cell wall. researchgate.netnih.govtandfonline.com Research has demonstrated that 30-kDa lipoproteins, including 19G1, bind to β-glucans, which are major structural components of fungal cell walls. nih.govtandfonline.comjst.go.jp This binding is specific, as the protein does not interact with other microbial surface molecules like chitin, mannan, or peptidoglycan. nih.govtandfonline.com The interaction with β-glucans is considered a critical first step in initiating an immune response against invading fungi. nih.govtandfonline.comtandfonline.com This binding activity suggests that Bombyx 19G1 functions as a pattern recognition molecule, identifying the non-self-molecular patterns present on fungal surfaces. frontiersin.orgtandfonline.com
| Protein | Ligand | Binding Specificity | Reference |
|---|---|---|---|
| Bombyx 19G1 (30-kDa lipoprotein) | β-glucan | Specific to β-glucan; no binding to chitin, mannan, peptidoglycan | nih.govtandfonline.com |
Experimental studies have shown that the recombinant this compound directly inhibits key stages of fungal development. researchgate.netresearchgate.net Specifically, it has been observed to suppress the germination of conidia and impede the subsequent growth of hyphae of the entomopathogenic fungus Beauveria bassiana. researchgate.netresearchgate.net In vivo studies have further substantiated these findings, showing that the presence of Bombyx 19G1 can delay the median lethal time of silkworms infected with B. bassiana by 6.4 hours and postpone the time until the death of all infected larvae by 10 hours. researchgate.netresearchgate.net This interference with fungal proliferation is a direct manifestation of the protein's antifungal effector function. nih.govtandfonline.com
| Fungal Stage | Effect of Bombyx 19G1 | Observed Outcome | Reference |
|---|---|---|---|
| Conidial Germination | Inhibition | Reduced germination rate of Beauveria bassiana conidia | researchgate.netresearchgate.net |
| Hyphal Growth | Inhibition | Impeded growth of Beauveria bassiana hyphae | researchgate.netresearchgate.net |
Interaction with Fungal Cell Wall Components (e.g., Glucans)
Modulation of Cellular Immune Responses
Beyond its direct antifungal actions, the this compound also plays a vital role in modulating the host's cellular immune responses.
The this compound is implicated in hemocyte-mediated immunity. frontiersin.orgfrontiersin.org Hemocytes are the primary immune cells in insects, responsible for processes such as phagocytosis, nodulation, and encapsulation of foreign invaders. nih.gov Specific 30K proteins can be induced upon injection of fungal wall glucans and subsequently promote encapsulation by hemocytes. frontiersin.orgfrontiersin.org This suggests that by binding to fungal surfaces, the 19G1 protein may act as an opsonin, marking the pathogen for recognition and clearance by hemocytes. frontiersin.orgtandfonline.com Furthermore, it has been proposed that 30K proteins can recruit hemocytes directly to the fungal surface, facilitating a targeted cellular immune attack. researchgate.net
Role in Hemocyte-Mediated Processes
Pattern Recognition Receptor Activity
The ability of the this compound to bind specifically to fungal β-glucans firmly establishes its role as a pattern recognition receptor (PRR). frontiersin.orgfrontiersin.org PRRs are a cornerstone of the innate immune system, responsible for detecting pathogen-associated molecular patterns (PAMPs) and initiating downstream immune signaling. frontiersin.org In the case of 19G1, its recognition of β-glucans can trigger several immune responses. nih.govtandfonline.com One such response is the activation of the prophenoloxidase (proPO) cascade, a key humoral defense mechanism in insects that leads to the melanization and encapsulation of pathogens. nih.govtandfonline.comjst.go.jp The JAK/STAT signaling pathway has been identified as mediating the expression of Bombyx 19G1, linking its production to a major immune signaling cascade. nih.govnih.gov This function as a PRR places Bombyx 19G1 at the forefront of the insect's antifungal defense system. frontiersin.orgfrontiersin.org
Role as a Carrier or Transport Protein within Hemolymph
The this compound, a member of the 30-kDa lipoprotein family, is a significant component of the hemolymph in the silkworm, Bombyx mori. nih.govfrontiersin.org These proteins are primarily synthesized in the fat body and secreted into the hemolymph, where they are involved in various transport functions. jst.go.jpresearchgate.netnih.gov As a low molecular weight apolipoprotein, 19G1 is recognized for its role in carrier transport, a function common to the 30K protein family. researchgate.netnih.gov
Research suggests that 19G1, along with other 30K proteins, is implicated in the transport and accumulation of tryptophan metabolites and ommochromes, particularly during the formation of the serosa in diapause eggs. nih.gov This transport function is crucial for normal insect development and metamorphosis. researchgate.netnih.gov The 19G1 protein's classification as a lipoprotein indicates its capacity to bind with lipids, although the specifics of its lipid cargo are not fully elucidated. frontiersin.org Furthermore, studies have identified 19G1 and its homolog, 6G1, as glucan-binding proteins, suggesting a role in transporting carbohydrates or participating in immune-related transport processes by recognizing pathogen-associated molecular patterns. nih.gov
Interactions with Endogenous Regulatory Molecules
The 19G1 protein engages in significant interactions with other molecules within the hemolymph, playing a role in complex regulatory pathways. Its function extends beyond simple nutrient transport to include binding with key regulatory proteins, such as protease inhibitors, which is critical during the insect's metamorphic stages.
A key interaction of the 19G1 protein is its binding to the hemolymph chymotrypsin inhibitor, CI-8. tandfonline.comoup.comnih.gov CI-8 is a serpin-type protease inhibitor whose tissue distribution changes during the transition from larva to pupa. tandfonline.com Studies have identified a 29 kDa protein, designated p29, in the midgut membrane that directly interacts with CI-8. tandfonline.comoup.comtandfonline.com Through N-terminal amino acid sequencing and peptide mass mapping, p29 was found to be highly similar to the mature 19G1-30K lipoprotein. tandfonline.comoup.comnih.gov
The specific binding between the 19G1-like protein and CI-8 was further confirmed using an antibody against the 19G1-30K protein. This antibody effectively neutralized the ability of the p29 protein in the midgut membrane to bind with CI-8. tandfonline.comoup.comtandfonline.com This demonstrates a direct and specific interaction, positioning the 19G1 protein as a binding partner for this important protease inhibitor.
| Interacting Protein | Molecular Weight | Identification Method | Key Finding | Reference |
| p29 | 29 kDa | N-terminal sequencing, Peptide mass mapping | Highly similar to mature 19G1-30K lipoprotein. | tandfonline.com, oup.com |
| CI-8 | 42 kDa | - | Binds to p29 (19G1-like protein) in the midgut membrane. | tandfonline.com, nih.gov |
| Anti-19G1-30K Antibody | - | Western Blotting | Neutralized the binding of p29 to CI-8. | tandfonline.com, oup.com |
The interaction between the 19G1 protein and CI-8 is fundamental to the mechanism by which CI-8 is taken up from the hemolymph into target tissues. tandfonline.comjst.go.jp Research indicates that the 19G1 protein functions as a receptor for CI-8 on the surface of tissues such as the midgut and the pupal fat body. jst.go.jptandfonline.com
In the late larval midgut, the 19G1-like protein (p29), along with another interacting polypeptide (p60), are considered key factors facilitating the uptake of CI-8 from the hemolymph across the cell membrane. tandfonline.comoup.comtandfonline.com This process is vital for regulating proteolysis within the midgut during metamorphosis.
Further investigations in the pupal fat body confirmed that 19G1-30 kDa proteins located in the cell membrane act as receptors for CI-8. jst.go.jpjst.go.jp Biochemical assays, including affinity purification and western blotting, substantiated this receptor function. jst.go.jp Immunological analysis revealed a dynamic process following the uptake of CI-8 into the fat body: the 19G1-CI-8 complex dissociates, and the 19G1 proteins then aggregate, forming distinct protein granules within the tissue. jst.go.jp This receptor-mediated uptake is a crucial mechanism for sequestering hemolymph proteins into specific tissues for storage or function.
| Tissue | Interacting Protein | Proposed Mechanism | Outcome | Reference |
| Larval Midgut | p29 (19G1-like), p60 | Act as membrane-bound factors for CI-8. | Uptake of CI-8 from hemolymph into the midgut. | tandfonline.com, oup.com |
| Pupal Fat Body | 19G1-30 kDa protein | Functions as a cell surface receptor for CI-8. | Receptor-mediated endocytosis of CI-8. | jst.go.jp, jst.go.jp |
| Pupal Fat Body | 19G1-30 kDa protein, CI-8 | Dissociation of the receptor-ligand complex post-uptake. | Aggregation of 19G1 into protein granules. | jst.go.jp |
Compound and Protein List
| Name | Type |
| 19G1 protein | Protein |
| 6G1 protein | Protein |
| CI-8 | Protein (Chymotrypsin Inhibitor) |
| p29 | Protein |
| p60 | Protein |
Regulation of Bombyx 19g1 Protein Expression and Activity
Transcriptional Control Mechanisms
The transcription of the gene encoding the 19G1 protein is a highly regulated process. Like other genes in the 30K protein family, its expression is controlled by a variety of transcription factors and regulatory elements within its promoter region. wikipedia.orgnih.gov These elements act as binding sites for proteins that can either enhance or suppress the initiation of transcription by RNA polymerase. wikipedia.org
Studies on related 30K protein genes, such as Bmlp3, have identified specific upstream sequences necessary for high levels of gene expression in the fat body. researchgate.net It is likely that similar regulatory sequences and nuclear factors are involved in controlling the transcription of the 19G1 gene. researchgate.net The presence of homologous structures to putative regulatory elements across different 30K protein genes suggests a coordinated, yet potentially distinct, transcriptional regulation. nih.gov
Furthermore, signaling pathways play a crucial role in modulating the transcription of genes involved in immune responses, including those encoding antimicrobial peptides and potentially the 19G1 protein. In Bombyx mori, the Toll and IMD signaling pathways, which are highly conserved in insects, regulate the expression of numerous immune-related genes through NF-κB transcription factors like Rels and Relish. nih.gov While the direct regulation of 19G1 by these specific transcription factors requires further elucidation, the involvement of such pathways in the broader immune response suggests a potential indirect or direct influence on 19G1 transcription. nih.govtandfonline.com
Translational and Post-Translational Regulation
Following transcription, the regulation of Bombyx 19G1 protein expression continues at the translational and post-translational levels. Translational regulation can influence the efficiency with which the 19G1 mRNA is translated into protein. This can be affected by features of the mRNA itself, as well as by the availability and activity of the translational machinery, including ribosomes. libretexts.org
Post-translational modifications (PTMs) are critical for the proper function, stability, and localization of the 19G1 protein. frontiersin.org As a lipoprotein, it undergoes processing to associate with lipids. uniprot.org Other potential PTMs, such as phosphorylation, acetylation, and ubiquitination, can significantly alter a protein's activity, interactions, and lifespan. frontiersin.orgresearchgate.net For instance, acetylation has been shown to be an important and widespread modification for many nutrient storage proteins in the silkworm, including other members of the 30K protein family. researchgate.net These modifications can impact protein stability and function, such as inhibiting apoptosis. researchgate.net While specific PTMs for the 19G1 protein are not yet fully detailed, the prevalence of these modifications in related proteins suggests their likely importance in regulating 19G1 activity. frontiersin.orgresearchgate.net
Tissue-Specific Expression Profiles
The expression of the this compound is not uniform throughout the silkworm's body but is instead localized to specific tissues. The primary site of synthesis for 19G1 and other 30K proteins is the fat body, an organ analogous to the vertebrate liver, which plays a central role in metabolism and the synthesis of hemolymph proteins. researchgate.netresearchgate.net From the fat body, the protein is secreted into the hemolymph, where it becomes a major component of this insect "blood." uniprot.orgresearchgate.net
While the fat body exhibits the highest expression levels, the 19G1 protein has also been detected in other tissues. researchgate.netresearchgate.net For instance, studies have shown its expression in the midgut and Malpighian tubules, albeit at lower levels compared to the fat body. researchgate.netnih.gov Its presence in the membrane fraction of the late larval midgut and the pupal fat body suggests it may function as a receptor in these tissues. jst.go.jp
Table 1: Tissue-Specific Expression of this compound
| Tissue | Expression Level | Reference |
|---|---|---|
| Fat Body | Highest | researchgate.netresearchgate.net |
| Hemolymph | High (secreted) | uniprot.orgresearchgate.net |
| Midgut | Low to Moderate | researchgate.netnih.gov |
| Malpighian Tubules | Moderate | nih.gov |
Developmental-Stage Specific Expression Dynamics
The expression of the this compound is tightly linked to the developmental stage of the silkworm. It is considered a major plasma protein, particularly abundant during the fifth and final larval instar and the pupal stage. uniprot.orgresearchgate.net The levels of 19G1 protein are dynamically regulated, with expression increasing significantly as the larva prepares for metamorphosis. uniprot.org
Research indicates that the gene is expressed in the fat body from the fifth larval instar through to the pupal stage. uniprot.org The highest expression levels are observed during the wandering stage, which marks the transition from larva to pupa. uniprot.org This temporal expression pattern suggests a crucial role for the 19G1 protein in processes associated with metamorphosis and development. researchgate.netresearchgate.netontosight.ai The regulation of its expression is likely influenced by hormonal cues that orchestrate these developmental transitions. nih.gov
Table 2: Developmental-Stage Specific Expression of this compound
| Developmental Stage | Expression Status | Reference |
|---|---|---|
| Early Larval Instars | Low/Undetected | |
| Fifth Larval Instar | High and increasing | uniprot.orgresearchgate.net |
| Wandering Stage | Highest | uniprot.org |
| Pupal Stage | High | uniprot.org |
| Adult Stage | Lower/Declining | researchgate.net |
Differential Expression in Response to Biological Stimuli
The expression of the this compound can be significantly altered in response to various biological challenges, particularly pathogen infections.
Pathogen Challenge Responses
The 19G1 protein is implicated in the silkworm's innate immune response. researchgate.net Its expression is significantly upregulated upon infection with the entomopathogenic fungus Beauveria bassiana. researchgate.netresearchgate.net This increased expression is part of a broader immune response that includes the production of various antimicrobial peptides (AMPs). researchgate.netrsc.org The 19G1 protein itself has demonstrated antifungal properties, inhibiting the germination of conidia and the growth of hyphae of B. bassiana. researchgate.netresearchgate.net
The induction of 19G1 expression upon fungal challenge is mediated by immune signaling pathways. nih.gov The Janus kinase/signal transducer and activator of transcription (Jak/STAT) signaling pathway has been identified as a key mediator of the expression of Bmstorage protein 30K-19G1 (Bmsp1) in response to B. bassiana infection. nih.gov This highlights a direct link between pathogen recognition and the transcriptional activation of the 19G1 gene. Furthermore, other 30K proteins are known to function as pattern-recognition receptors by binding to fungal glucans, suggesting a role for the 19G1 protein in the initial recognition of fungal pathogens. frontiersin.orgfrontiersin.org
In addition to fungal infections, the expression of genes encoding 30K proteins can also be influenced by bacterial infections. mdpi.com The upregulation of these proteins is a common feature of the insect immune response to a wide range of pathogens. researchgate.net
Table 3: Regulation of this compound in Response to Pathogen Challenge
| Pathogen | Signaling Pathway | Effect on 19G1 Expression | Reference |
|---|---|---|---|
| Beauveria bassiana (fungus) | Jak/STAT | Upregulation | researchgate.netresearchgate.netnih.gov |
| Bacteria | Toll and IMD (implicated for related proteins) | Likely Upregulation | mdpi.com |
Environmental Perturbations
The expression of the 19G1 protein may also be influenced by environmental stressors. ontosight.ai While specific studies focusing solely on the effect of environmental perturbations on 19G1 are limited, research on related proteins and the general stress response in insects provides some insights. Changes in temperature and humidity can act as environmental stressors that lead to differential protein expression in silkworms. ontosight.ai
Furthermore, the diet of the silkworm can influence the protein profile of the pupae, which includes the 30K proteins. nih.gov Although not a direct measure of gene expression, this indicates that nutritional inputs can affect the abundance of these proteins. The structural stability of proteins, in general, is also subject to environmental conditions, with alpha-helical structures being potentially more robust to perturbations than beta-sheets. aps.org As a lipoprotein, the structure and function of 19G1 could be sensitive to such environmental factors.
Sex-Specific Expression Patterns
The expression of the 19G1 protein, a low molecular mass 30 kDa lipoprotein, exhibits notable differences between male and female silkworms (Bombyx mori). ajol.info These sex-specific expression patterns are a component of the broader sexual dimorphism observed in the organism, which influences factors such as the efficiency and quality of silk production. ajol.infonih.gov
Research utilizing long serial analysis of gene expression (SAGE) on 5th instar larvae has identified the gene encoding the 19G1 protein (Lp-c19) as being differentially expressed between the sexes. ajol.info This analysis, which examined genes in the midgut and silk glands, revealed significant disparities in the expression levels of numerous genes, including Lp-c19, between males and females. ajol.info While the 19G1 protein is expressed in both sexes, the levels of expression can vary, contributing to the physiological differences observed between male and female silkworms. ajol.infonih.gov
Further studies have shown that in certain tissues, such as the Malpighian tubule and midgut, the gene encoding the 19G1 protein shows moderate levels of expression. nih.gov Additionally, a group of abundant proteins with a molecular weight of approximately 30 kDa, which includes the 19G1 protein, is synthesized in the fat body of the larvae. cdnsciencepub.com These proteins are then transported into the hemolymph and are eventually absorbed by the ovaries in females, where they are thought to play a role in embryogenesis. cdnsciencepub.com This suggests a female-specific function for a portion of the 30 kDa proteins, including potentially the 19G1 protein. cdnsciencepub.com
Table 1: Summary of Sex-Specific Expression of this compound
| Aspect | Finding | Source |
|---|---|---|
| Differential Expression | The gene encoding the 19G1 protein (Lp-c19) is differentially expressed between male and female 5th instar larvae. | ajol.info |
| Tissue Expression | Moderate expression of the 19G1 gene is observed in the Malpighian tubule and midgut of both sexes. | nih.gov |
| Female-Specific Uptake | 30 kDa proteins, including 19G1, are synthesized in the fat body and absorbed by the ovaries in females. | cdnsciencepub.com |
| Implication | Sex-specific expression contributes to differences in silk production and reproductive processes. | ajol.infocdnsciencepub.com |
Hormonal Regulation of Gene Expression
The expression of the gene encoding the this compound is under complex hormonal control, primarily influenced by juvenile hormones (JHs) and ecdysteroids. researchgate.netmdpi.com These hormones are crucial regulators of insect development, including larval growth, metamorphosis, and reproduction. researchgate.net
Juvenile hormone has been shown to play a role in regulating the expression of 30K proteins, a family to which 19G1 belongs. researchgate.net Research has identified a PBX protein that binds to a juvenile hormone response element in the promoter region of a 30K protein gene. researchgate.net This binding is associated with the suppression of gene expression in the fat body, indicating that JH can act as a negative regulator of 30K protein synthesis. researchgate.net The expression of the Bombyx PBX gene itself is enhanced by treatment with a juvenile hormone analog (JHA), further supporting the involvement of this pathway in the hormonal regulation of 30K proteins. researchgate.net
Ecdysteroids, particularly 20-hydroxyecdysone (B1671079) (20E), also significantly impact the expression of genes encoding digestive and storage proteins. mdpi.commdpi.com Studies have demonstrated that 20E can suppress the expression of a large number of genes specifically expressed in the larval midgut. mdpi.com In one study, the expression of 29 out of 30 midgut-specific genes was suppressed by 20E treatment. mdpi.com This suggests a broad repressive role for ecdysteroids on the expression of many proteins involved in digestion and nutrient absorption during specific developmental stages. mdpi.com The 5' flanking region of the gene for SP 1, a sex-specific storage protein with similarities to 19G1, contains a sequence that is highly homologous to a putative hormone-receptor complex binding site found in genes that are sensitive to ecdysteroids. nih.gov This finding provides a potential molecular mechanism for the observed hormonal regulation. nih.gov The interplay between juvenile hormone and ecdysteroids is critical for the precise temporal and tissue-specific expression of proteins like Bombyx 19G1. researchgate.netuni.lupreprints.org
Table 2: Hormonal Regulation of this compound Gene Expression
| Hormone | Effect on Gene Expression | Mechanism/Context | Source |
|---|---|---|---|
| Juvenile Hormone (JH) | Suppression | A PBX protein binds to a JH response element in the promoter of a 30K protein gene, leading to suppressed expression in the fat body. | researchgate.net |
| 20-Hydroxyecdysone (20E) | Suppression | Suppresses the expression of numerous genes in the larval midgut. | mdpi.com |
| 20-Hydroxyecdysone (20E) | Regulation | The promoter region of a related sex-specific storage protein gene contains a binding site for an ecdysteroid-receptor complex. | nih.gov |
Comparative and Evolutionary Analysis of Bombyx 19g1 Protein
Phylogenetic Relationships within the 30K Protein Family Across Insect Orders
The 30K protein family represents a diverse group within insects, with LP30K proteins being particularly noted for their presence in lepidopteran species. In Bombyx mori, the 30K protein family is substantial, comprising 46 identified members classified into three subfamilies: typical 30 kDa lipoproteins, serine/threonine-rich lipoproteins, and ENF peptide-binding proteins nih.govuniprot.org. Phylogenetic analysis of LP30K homologues reveals evolutionary divergence, grouping these proteins with microvitellogenin and other 30 kDa proteins, indicating shared ancestry and subsequent diversification. While the 30K protein family is well-characterized in Lepidoptera, comparative studies across broader insect orders highlight both conserved domains, such as the lipoprotein-11 domain (Pfam 03260), and lineage-specific expansions and contractions of gene families, including those related to immunity and metabolism, which would encompass the 30K proteins. The presence of the lipoprotein-11 domain in similar sequences across different species underscores a degree of evolutionary conservation within this protein family.
Conservation and Divergence of Amino Acid Sequences and Functional Domains
Analysis of the 30K protein family members in Bombyx mori reveals a high degree of similarity in their nucleotide and amino acid sequences nih.gov. Multiple sequence alignment of LP30K proteins from B. mori has shown approximately 67.29% similarity among different accessions, with a notable number of fully conserved residues and amino acid groups with similar properties.
Structurally, members of the typical 30K protein subfamily, including potentially 19G1, are characterized by two main domains: an all-α N-terminal domain (NTD) and an all-β C-terminal domain (CTD) uniprot.org. The CTD is recognized as a lectin-like domain uniprot.org. Divergence within the family is evident in the presence or absence of specific functional motifs, such as the glucose binding protein I and II domains, in different LP30K accessions. The presence of the glucose binding protein I domain has been linked to the ability to bind fungal glucans and inhibit infection, suggesting functional specialization among 30K protein isoforms based on domain content.
Evolutionary Pressures Driving Functional Specialization
The diverse functions attributed to the 30K protein family, particularly in storage and immunity, suggest that these roles have been shaped by evolutionary pressures. As key storage proteins, their abundance in larval hemolymph and deposition in oocytes as yolk proteins are critical for larval development and embryonic survival, functions likely conserved under selective pressure for successful reproduction nih.govnih.gov.
Furthermore, the involvement of Bm30K-19G1 and other 30K proteins in the immune response, specifically against fungal pathogens like Beauveria bassiana, highlights the role of host-pathogen interactions as a driving force for their evolution nih.govuniprot.orguniprot.org. The differential presence of glucose-binding domains in LP30K accessions and their correlation with antifungal activity exemplify how evolutionary pressures can lead to domain-dependent functional specialization within a protein family. This suggests a co-evolutionary dynamic where the presence or absence of specific domains confers advantages in responding to particular environmental challenges, such as fungal infections.
Analysis of Gene Duplication and Diversification Events
The existence of a large family of 30K proteins in Bombyx mori (46 members) is a strong indicator of significant gene duplication and diversification events throughout their evolutionary history nih.govuniprot.org. Studies have identified multiple genes encoding 30K proteins, organized into subfamilies, further supporting a history of gene expansion nih.govuniprot.org. The presence of several LP30K accessions with high sequence similarity, alongside uncharacterized proteins showing 100% similarity to LP30K sequences, points to recent diversification or isoform variations.
Comparative genomic analyses in Bombyx mori and its wild ancestor B. mandarina, as well as comparisons with other lepidopterans, have revealed instances of gene family expansions and structural variations that contribute to the genetic diversity within these species. While specific analyses focusing solely on the duplication history of the 19g1 gene across multiple species may require more targeted studies, the genomic context of Bombyx mori and the broader patterns of gene family evolution in Lepidoptera provide a framework for understanding how duplication and subsequent divergence have shaped the 30K protein repertoire.
Comparative Genomics of 19g1 Loci in Related Lepidopteran Species
Comparative genomics provides valuable insights into the evolution of specific gene loci, such as 19g1, across related species. While detailed studies focusing exclusively on the 19g1 locus across a wide range of lepidopterans are not extensively detailed in the provided information, broader comparative genomic analyses in Bombyx mori and other lepidopterans offer relevant context.
Genomic comparisons between Bombyx mori and Bombyx mandarina have identified species-specific gene families and genomic variations that arose during domestication. Comparisons with other lepidopterans like Heliconius and Danaus have highlighted conserved synteny despite millions of years of divergence, suggesting that the general organization of chromosomes and gene blocks has been relatively stable in Lepidoptera. However, these studies also reveal differences in gene content and gene family sizes between lepidopteran lineages and compared to other insect orders like Diptera.
The finding that LP30K proteins are predominantly found in lepidopterans and the identification of similar sequences in species like B. mandarina, Manduca sexta, and Papilio machaon provide a basis for comparative genomic analysis of the 19g1 locus. Such analyses could involve examining the synteny of the genomic regions surrounding the 19g1 gene in these species, comparing gene order and content to infer evolutionary relationships and identify potential regulatory elements that have been conserved or have diverged. Analyzing structural variations and gene copy numbers of 19g1 and other 30K genes across different lepidopteran genomes would further illuminate the evolutionary history and diversification of this important protein family.
Advanced Methodologies for the Study of Bombyx 19g1 Protein
Genomic and Transcriptomic Approaches
Genomic and transcriptomic methodologies have provided a comprehensive view of the Bombyx 19G1 gene's expression and regulation. These techniques allow researchers to quantify and analyze the levels of mRNA transcripts, offering insights into how various physiological and pathological conditions influence the gene's activity.
High-Throughput Sequencing (e.g., RNA-Seq, scRNA-Seq)
High-throughput sequencing technologies, particularly RNA-Sequencing (RNA-Seq), have been instrumental in studying the transcriptome of Bombyx mori and the expression of the 19G1 gene. RNA-Seq provides a comprehensive and quantitative view of the transcriptome, allowing for the identification of differentially expressed genes under various conditions. For instance, transcriptome analysis has shown that the expression of the gene encoding the 30K lipoprotein 19G1 precursor is significantly altered in response to infection by the fungus Beauveria bassiana. researchgate.netnih.gov
Single-cell RNA sequencing (scRNA-Seq) has enabled an even more granular analysis of gene expression within heterogeneous cell populations. frontiersin.orgnih.gov A study defining hemocyte clusters in Bombyx mori using scRNA-Seq identified the 30K protein gene 19G1 as a marker gene for a specific cell cluster (cluster 8), which is hypothesized to be oenocytoids. frontiersin.orgresearchgate.net This technique allows for the precise characterization of individual cell types and their specific gene expression profiles, which is a significant advancement over bulk RNA-seq that averages gene expression across all cells. frontiersin.orgnih.gov
Table 1: Application of High-Throughput Sequencing in Bombyx 19G1 Protein Research
| Sequencing Method | Application | Key Findings |
|---|---|---|
| RNA-Seq | Investigating transcriptional responses to Beauveria bassiana infection. nih.gov | The 30K lipoprotein 19G1 precursor gene was identified as a differentially expressed gene (DEG). nih.gov |
| RNA-Seq | Transcriptome analysis of silkworm strains with varying susceptibility to fungal infection. researchgate.net | Revealed significant up-regulation of the 30K protein gene in infected silkworms. researchgate.net |
| scRNA-Seq | Characterization of hemocyte heterogeneity in Bombyx mori. frontiersin.orgresearchgate.net | Identified 19G1 as a marker gene for a specific hemocyte cluster (cluster 8). frontiersin.orgresearchgate.net |
Gene Expression Profiling (e.g., RT-qPCR, SAGE analysis)
Gene expression profiling techniques are crucial for validating and quantifying the expression levels of specific genes like Bombyx 19G1. Reverse Transcriptase-Quantitative Polymerase Chain Reaction (RT-qPCR) is a widely used method for its sensitivity and accuracy in measuring gene expression. frontiersin.orgnih.gov Studies have utilized RT-qPCR to confirm the upregulation of the 19G1 gene in the hemolymph of silkworms injected with Beauveria bassiana. oup.com This method confirmed the findings from broader transcriptomic analyses and provided precise quantification of the change in expression levels. nih.govoup.com The expression of Bmstorage protein 30K-19G1 (Bmsp 1) has been shown to be mediated by the Jak/STAT signaling pathway in response to fungal infection. nih.gov
Serial Analysis of Gene Expression (SAGE), specifically LongSAGE, has also been employed to identify genes that are differentially expressed between male and female silkworms. ajol.inforesearcher.lifeacademicjournals.org A LongSAGE analysis of the midguts and silk glands of 5th instar larvae identified the low molecular mass 30 kDa lipoprotein 19G1 gene (Lp-c19) as being differentially expressed between the sexes, highlighting its potential role in processes related to sexual disparity in silk production efficiency. ajol.inforesearcher.life
Proteomic Characterization Techniques
Proteomic techniques focus on the direct analysis of the this compound itself, providing information on its identification, quantification, and interactions with other molecules.
Mass Spectrometry-Based Protein Identification and Quantification
Mass spectrometry (MS) is a cornerstone of proteomics, enabling the precise identification and quantification of proteins from complex biological samples. thermofisher.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been used to identify Bombyx 19G1 in various tissues. plos.orgnih.gov
Proteomic analysis of the silkworm larval midgut using 2-DE combined with MALDI-TOF-MS identified the low-molecular-mass 30 kDa lipoprotein 19G1 as being expressed at relatively high levels. nih.gov Similarly, LC-MS/MS analysis of multi-layer cocoons identified a "glow molecular mass 30 kDa lipoprotein 19G1-like precursor". unimore.itunimore.it Co-immunoprecipitation assays coupled with mass spectrometry have also identified "30 K 19G1-like" proteins as interaction partners of other immune-related proteins, such as BmSVWC2. researchgate.netresearchgate.net These methods are crucial for building a comprehensive map of the silkworm proteome and understanding the roles of individual proteins like 19G1.
Western Blotting and Immunological Detection
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. tandfonline.com This method relies on the high specificity of antibodies that bind to the target protein. In the study of Bombyx 19G1, Western blotting has been used to:
Confirm the presence of a 19G1-like protein (p29) in the membrane fraction of the midgut, which was recognized by an anti-19G1-30K antibody. tandfonline.com
Investigate the interaction between 19G1-30 kDa proteins and a hemolymph chymotrypsin (B1334515) inhibitor (CI-8) in the pupal fat body. jst.go.jpjst.go.jp
Analyze the dynamic changes of 30K proteins during development. researchgate.net
Detect the presence of recombinant BmLP1 (a 30K protein) in western blotting analyses to study its transport into oocytes. nih.gov
These immunological detection methods are essential for validating the presence of the protein, studying its tissue distribution, and analyzing its interactions with other biomolecules. tandfonline.comjst.go.jpjst.go.jp
Recombinant Protein Expression and Purification Systems (e.g., Prokaryotic, Eukaryotic)
To study the specific functions of the this compound in isolation, researchers utilize recombinant protein expression systems. These systems allow for the production of large quantities of the protein for biochemical and functional assays.
Prokaryotic systems, particularly Escherichia coli, are widely used for recombinant protein production due to their low cost and high yield. kuleuven.be The this compound (Bm30K-19G1) has been successfully expressed in an E. coli Arctic Express (DE3) strain using a pET-28a(+) vector. researchgate.netnih.gov This allowed for the production of a recombinant protein that was subsequently purified and used in functional assays, which demonstrated its antifungal activity against B. bassiana. researchgate.netnih.gov
Eukaryotic expression systems, such as insect cell lines (Spodoptera frugiperda Sf9 cells), offer advantages like proper protein folding and post-translational modifications that are similar to those in the native organism. wikipedia.orgnews-medical.net While a specific study detailing the expression of Bombyx 19G1 in a eukaryotic system was not found, the expression of other highly homologous 30K proteins like BmLP1 in Sf9 cells has been documented. nih.gov These systems are crucial for producing functionally active recombinant proteins, especially for those that require complex modifications for their activity. news-medical.net The purification of these recombinant proteins often involves affinity chromatography, such as using maltose-agarose to purify glucose-binding proteins like 19G1 from hemolymph. tandfonline.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 30K lipoprotein 19G1 |
| Bm30K-19G1 |
| Lp-c19 |
| Bmstorage protein 30K-19G1 (Bmsp 1) |
| p29 |
| CI-8 (hemolymph chymotrypsin inhibitor) |
| BmSVWC2 |
Functional Assays for Biological Activity
Functional assays are critical for understanding the physiological roles of the this compound. These assays have provided direct evidence for its involvement in antifungal activities and its interactions with other molecules.
Ligand Binding Assays (e.g., Carbohydrate Binding)
Ligand binding assays are essential for identifying molecules that interact with the this compound. Studies have shown that some 30K proteins, including 19G1, can bind to carbohydrates like glucose and glucans. researchgate.net This binding capability suggests a potential role in recognizing and responding to pathogens, as many fungal and bacterial cell walls are composed of these polysaccharides. researchgate.net
Fluorescence competitive binding assays are a common method used to investigate these interactions. mdpi.com In this technique, a fluorescent probe is used to measure the binding affinity of the protein to various ligands. The displacement of the probe by a competing ligand indicates a binding event, allowing for the determination of binding constants. mdpi.com While specific binding data for Bombyx 19G1 with a wide array of carbohydrates is still an area of active research, the established ability of related 30K proteins to bind glucans provides a strong basis for its involvement in pathogen recognition. researchgate.net
In Vitro and In Vivo Antifungal Activity Assays
The antifungal properties of the this compound have been demonstrated through both in vitro and in vivo assays. These studies have been crucial in establishing its function as an antifungal protein. researchgate.net
In Vitro Assays:
Disk Diffusion and Broth Dilution Assays: These are standard methods to assess the antifungal activity of a compound. plos.org In a disk diffusion assay, a paper disk impregnated with the purified this compound is placed on an agar (B569324) plate inoculated with a fungus, and the size of the inhibition zone around the disk is measured. Broth dilution assays involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the protein that prevents visible fungal growth in a liquid culture. plos.orgmdpi.com Studies have shown that recombinant Bm30K-19G1 protein has an inhibitory effect on the conidial germination and hyphal growth of the entomopathogenic fungus Beauveria bassiana. researchgate.netresearchgate.net
Time-Kill Assays: These assays provide information on the rate at which an antifungal agent kills a fungus. nih.gov Fungal cells are exposed to the this compound, and at different time points, samples are taken to determine the number of viable fungal cells. nih.gov
In Vivo Assays:
Silkworm Infection Models: To assess the in vivo antifungal activity, silkworms are infected with a pathogen, such as Beauveria bassiana, and then treated with the this compound. The survival rate and the time to death of the infected silkworms are monitored. Research has shown that Bm30K-19G1 can inhibit the growth and reproduction of B. bassiana in vivo, postponing the median lethal time of infected silkworms by 6.4 hours and the time for the death of all infected larvae by 10 hours. researchgate.netresearchgate.net
| Assay Type | Methodology | Key Findings for this compound | References |
|---|---|---|---|
| In Vitro | Disk Diffusion/Broth Dilution | Inhibits conidial germination and hyphal growth of Beauveria bassiana. | researchgate.netresearchgate.net |
| In Vivo | Silkworm Infection Model | Postpones median lethal time and total death time of B. bassiana-infected silkworms. | researchgate.netresearchgate.net |
Molecular Interaction Studies (e.g., Affinity Purification, Far Western Blotting)
To understand the molecular mechanisms underlying the function of Bombyx 19G1, it is essential to identify its interacting partners.
Affinity Purification: This technique is used to isolate proteins that bind to a specific "bait" protein, in this case, Bombyx 19G1. thermofisher.com The bait protein is immobilized on a solid support, and a cell lysate is passed over it. Proteins that interact with the bait are retained and can then be eluted and identified, often by mass spectrometry. creative-proteomics.com This method has been successfully used to demonstrate that the 19G1-30 kDa proteins in the pupal fat body membrane are the interacting factors for the hemolymph chymotrypsin inhibitor CI-8. jst.go.jpjst.go.jp
Far Western Blotting: This technique is a modification of the standard western blot and is used to detect protein-protein interactions in vitro. nih.gov In this method, a protein mixture is separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with a labeled "bait" protein (e.g., Bombyx 19G1) to identify interacting "prey" proteins. nih.govthermofisher.com Far western blotting, along with western blotting, has confirmed the interaction between the 19G1-30 kDa proteins and the chymotrypsin inhibitor CI-8. jst.go.jpjst.go.jp
Gene Manipulation and Editing Technologies (e.g., CRISPR/Cas9 in Bombyx mori)
The advent of gene editing technologies, particularly the CRISPR/Cas9 system, has revolutionized the study of gene function in Bombyx mori. biochemjournal.comresearchgate.net This powerful tool allows for precise modifications of the silkworm genome, enabling researchers to investigate the specific roles of genes like Bombyx 19G1. biochemjournal.com
The CRISPR/Cas9 system can be used to create knockout mutations, effectively silencing the Bombyx 19G1 gene. mdpi.com By comparing the phenotype of these knockout silkworms with wild-type individuals, researchers can infer the function of the protein. For instance, if knockout silkworms show increased susceptibility to fungal infections, it would provide strong evidence for the protein's role in immune defense. biochemjournal.com
Future Research Directions and Unexplored Avenues
Elucidation of Unidentified Binding Partners and Downstream Signaling Pathways
A crucial area for future investigation is the identification of all molecules that interact with the Bombyx 19G1 protein. While it is known to be a pattern recognition receptor (PRR) that binds to components of microbial cell walls, the full spectrum of its binding partners is yet to be determined. Identifying these molecules is the first step in mapping the downstream signaling cascades that are triggered upon pathogen recognition. Techniques such as yeast two-hybrid screening, co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), and affinity chromatography could be employed to uncover these novel interactors. A comprehensive understanding of these pathways is essential to fully grasp how the recognition of a pathogen by Bombyx 19G1 translates into a robust immune response.
Detailed Structural-Functional Relationships of Key Domains
The this compound possesses distinct functional domains, including a signal peptide, a β-1,3-glucan recognition protein (βGRP) domain, and a C-terminal region. While the general functions of these domains are inferred, a detailed structural and functional analysis at the molecular level is lacking. Future research should focus on high-resolution structural determination using techniques like X-ray crystallography or cryo-electron microscopy. This would provide precise information on how the βGRP domain specifically recognizes and binds to β-1,3-glucans from fungi. Furthermore, site-directed mutagenesis studies could be conducted to pinpoint key amino acid residues within these domains that are critical for ligand binding and subsequent protein activation. Such studies would offer a granular view of how the protein's structure dictates its function in the immune response.
Integrated Omics Approaches for Systems-Level Understanding
To gain a holistic view of the role of Bombyx 19G1 in the silkworm's physiology, future studies should leverage integrated "omics" technologies. Transcriptomics (RNA-seq) can reveal the full suite of genes that are up- or down-regulated following the activation of the Bombyx 19G1 pathway. Proteomics can identify changes in the protein landscape of the hemolymph and fat body in response to Bombyx 19G1-mediated immune activation. Metabolomics could further elucidate the metabolic shifts that occur during an immune response initiated by this protein. By integrating these large-scale datasets, researchers can construct a comprehensive systems-level model of the Bombyx 19G1-mediated immune response, moving beyond a linear pathway to a more interconnected network view.
Investigation of Cross-Talk with Other Physiological Systems
The immune system does not operate in isolation. It is intricately connected with other physiological processes, such as development, metabolism, and the neuroendocrine system. An important future research direction is to investigate the cross-talk between the Bombyx 19G1 signaling pathway and these other systems. For instance, it would be valuable to explore whether the activation of Bombyx 19G1 has any impact on developmental timing or metabolic rate in the silkworm. Conversely, understanding how hormonal signals might modulate the expression or activity of Bombyx 19G1 could provide new insights into the regulation of insect immunity. Unraveling these complex interactions will be critical for a complete understanding of the silkworm's biology.
Exploration of Novel Biotechnological Applications (non-clinical)
Beyond its role in insect immunity, the unique properties of the this compound could be harnessed for various non-clinical biotechnological applications. Its ability to specifically recognize and bind to fungal β-1,3-glucans makes it a candidate for the development of novel biosensors for detecting fungal contamination in agricultural products or industrial settings. Furthermore, the domains of Bombyx 19G1 could be engineered for applications in pest management. For example, expressing the protein in transgenic plants could potentially enhance their resistance to fungal pathogens. Exploring these and other innovative applications could translate fundamental research on this immune protein into practical, real-world solutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
